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Compound of Interest

Compound Name: Tri-O-acetyl-D-galactal-13C

Cat. No.: B584026 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

O-Acetylation of sialic acids, particularly at the C-9 position (Neu5,9Ac₂), is a common

modification on cell surface glycoconjugates that mediates a variety of biological recognition

events, including viral binding and immune system modulation.[1][2] The synthesis of

structurally defined O-acetylated sialosides is crucial for studying these interactions and for

developing potential therapeutics. However, the chemical synthesis of these molecules is

challenging due to the need for complex protecting group strategies. Chemoenzymatic

synthesis offers a powerful and efficient alternative by combining the precision of chemical

synthesis for specific modifications with the high stereo- and regioselectivity of enzymatic

catalysis for glycosidic bond formation.[3]

This application note details a robust chemoenzymatic strategy for the synthesis of a 9-O-

acetylated trisaccharide. The method involves two primary stages: first, a highly regioselective

chemical acetylation of N-acetylneuraminic acid (Neu5Ac), followed by a two-enzyme

glycosylation process to couple the acetylated sialic acid to a specific glycan acceptor.[1]

Principle of the Method

The synthesis begins with the chemical modification of the sialic acid donor. N-

acetylneuraminic acid (Neu5Ac) is regioselectively acetylated at the C-9 position using
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trimethylorthoacetate. This step yields 9-O-acetyl-N-acetylneuraminic acid (Neu5,9Ac₂) with

high efficiency.[1]

The acetylated monosaccharide is then utilized in a two-enzyme enzymatic cascade. First, a

recombinant CMP-sialic acid synthetase activates Neu5,9Ac₂ by coupling it with cytidine

triphosphate (CTP) to form the high-energy sugar nucleotide donor, CMP-Neu5,9Ac₂. In the

final step, a specific sialyltransferase catalyzes the transfer of the Neu5,9Ac₂ moiety from the

CMP-donor to a chemically prepared glycosyl acceptor, forming the target 9-O-acetylated

sialoside with a precise α-(2→3) linkage.[1] This combined chemical and enzymatic workflow

circumvents many of the challenges associated with purely chemical approaches.
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Caption: Chemoenzymatic workflow for 9-O-acetylated sialoside synthesis.

Quantitative Data Summary
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The following table summarizes the yields for the key steps in the chemoenzymatic synthesis of

a 9-O-acetylated trisaccharide-serine conjugate.

Step No. Reaction Product Yield (%) Reference

1

Regioselective

chemical

acetylation of

Neu5Ac

9-O-acetyl-N-

acetylneuraminic

acid (Neu5,9Ac₂)

92 [1]

2

Enzymatic

synthesis of

CMP-Neu5,9Ac₂

from Neu5,9Ac₂

CMP-Neu5,9Ac₂

Not explicitly

stated, but

sufficient for

subsequent step

[1]

3

Enzymatic

glycosylation of

the acceptor with

CMP-Neu5,9Ac₂

Nα-CBz-

protected 9-O-

acetylated

trisaccharide-

serine

51 [1]

Experimental Protocols
Protocol 1: Regioselective Chemical Synthesis of 9-O-
acetyl-N-acetylneuraminic acid (Neu5,9Ac₂)
This protocol describes the chemical acetylation of N-acetylneuraminic acid (Neu5Ac) at the C-

9 position.[1]

Materials and Reagents:

N-acetylneuraminic acid (Neu5Ac)

Trimethylorthoacetate

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

Dimethyl sulfoxide (DMSO), anhydrous
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Dowex 50W-X2 ion-exchange resin (H⁺ form)

Bio-Gel P-2 size-exclusion chromatography media

Formic acid

Deionized water

Rotary evaporator

Freeze-dryer

Procedure:

Dissolve N-acetylneuraminic acid (Neu5Ac, 1.0 g, 3.23 mmol) in anhydrous DMSO (15 mL).

Add trimethylorthoacetate (1.2 mL, 9.7 mmol) to the solution.

Add a catalytic amount of p-TsOH·H₂O (61 mg, 0.32 mmol) to the reaction mixture.

Stir the mixture at room temperature for 2 hours.

Quench the reaction by adding water (5 mL).

Load the reaction mixture directly onto a Dowex 50W-X2 (H⁺ form) column.

Elute the column with a gradient of water and formic acid to separate the product from the

catalyst and other ionic impurities.

Combine the fractions containing the product (as determined by TLC or NMR) and neutralize

if necessary.

Further purify the product using a Bio-Gel P-2 size-exclusion column, eluting with deionized

water.

Lyophilize (freeze-dry) the pure, product-containing fractions to yield Neu5,9Ac₂ as a white

solid. The reported yield for this procedure is 92%.[1]
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Protocol 2: Enzymatic Synthesis of CMP-Neu5,9Ac₂
This protocol details the enzymatic activation of the chemically synthesized Neu5,9Ac₂ to its

cytidine monophosphate (CMP) derivative using a recombinant CMP-sialic acid synthetase.[1]

[2]

Materials and Reagents:

9-O-acetyl-N-acetylneuraminic acid (Neu5,9Ac₂)

Cytidine 5'-triphosphate (CTP), disodium salt

Tris-HCl buffer (100 mM, pH 9.0)

Magnesium chloride (MgCl₂)

Recombinant CMP-sialic acid synthetase (from Neisseria meningitidis)

Inorganic pyrophosphatase (from Thermus thermophilus)

Sephadex G-25 or equivalent size-exclusion media

Incubator or water bath at 37°C

Procedure:

Prepare a reaction mixture in a total volume of 5 mL containing:

100 mM Tris-HCl, pH 9.0

20 mM MgCl₂

Neu5,9Ac₂ (50 mg, 0.14 mmol)

CTP, disodium salt (83 mg, 0.15 mmol)

Add CMP-sialic acid synthetase (5.0 U) to the mixture.
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Add inorganic pyrophosphatase (20 U) to the mixture to drive the reaction forward by

hydrolyzing the pyrophosphate byproduct.

Incubate the reaction at 37°C.

Monitor the reaction progress by TLC or HPLC until consumption of the starting material is

complete (typically several hours to overnight).

Upon completion, purify the reaction mixture using a size-exclusion chromatography column

(e.g., Sephadex G-25) to separate the product (CMP-Neu5,9Ac₂) from enzymes, unreacted

nucleotides, and salts.

Combine and lyophilize the product-containing fractions.

Protocol 3: Sialyltransferase-Catalyzed Synthesis of the
9-O-Acetylated Trisaccharide
This protocol describes the final enzymatic glycosylation step, transferring the activated 9-O-

acetyl-sialic acid to a glycosyl acceptor.[1]

Materials and Reagents:

CMP-Neu5,9Ac₂ (from Protocol 2)

Glycosyl acceptor: (β-D-galactopyranosyl)-(1→3)-(2-acetamido-2-deoxy-α-D-

galactopyranosyl)-L-serine, Nα-CBz protected

HEPES buffer (50 mM, pH 7.5)

Bovine Serum Albumin (BSA)

Recombinant rat α-(2→3)-O-sialyltransferase

Alkaline phosphatase

C18 reverse-phase silica gel for chromatography

Incubator or water bath at 37°C
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Procedure:

Prepare a reaction mixture in a total volume of 2 mL containing:

50 mM HEPES buffer, pH 7.5

CMP-Neu5,9Ac₂ (25 mg, 0.036 mmol)

Glycosyl acceptor (15 mg, 0.024 mmol)

Bovine Serum Albumin (BSA, 0.1 mg/mL)

Add recombinant α-(2→3)-sialyltransferase (100 mU) to the mixture.

Add alkaline phosphatase (10 U) to hydrolyze the CMP byproduct, preventing potential

feedback inhibition of the sialyltransferase.

Incubate the reaction at 37°C for 48 hours.

Monitor the formation of the product by TLC or HPLC.

Once the reaction is complete, terminate it by adding cold ethanol or by heating.

Centrifuge the mixture to pellet the precipitated enzymes and proteins.

Purify the supernatant containing the target trisaccharide by reverse-phase column

chromatography (C18 silica), eluting with a gradient of water and methanol.

Combine and lyophilize the pure fractions to obtain the final Nα-CBz-protected 9-O-

acetylated trisaccharide-serine product. The reported yield for this step is 51%.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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